molecular formula C24H27NO4 B2709019 (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid CAS No. 925240-97-7

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid

Cat. No.: B2709019
CAS No.: 925240-97-7
M. Wt: 393.483
InChI Key: ZVTSJEYBSAOGMV-QFIPXVFZSA-N
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Description

(S)-α-[Fmoc-(methyl)amino]cyclohexaneacetic acid is a conformationally constrained, Fmoc-protected amino acid derivative with a cyclohexane backbone. Its structure features a methyl group on the nitrogen atom of the amino acid residue, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce rigidity into peptide chains, thereby enhancing metabolic stability and bioavailability . The methyl substitution on the amino group further modulates steric and electronic properties, making it valuable in designing peptide-based therapeutics targeting receptors like GLP-1 or p53•hDM2 .

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTSJEYBSAOGMV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid typically involves the protection of the amine group with the Fmoc group. One common method involves reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine in an organic solvent.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow for further peptide elongation .

Scientific Research Applications

Significance in Drug Development:
The compound is integral to the pharmaceutical industry for designing new drugs, particularly those targeting specific biological pathways. Its structural properties enhance the bioavailability and stability of pharmaceutical compounds.

Case Study:
Research on carbamate derivatives revealed that incorporating (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid into drug formulations significantly improved metabolic stability and therapeutic efficacy. This was particularly noted in compounds designed to inhibit fatty acid amide hydrolase (FAAH), a target for pain relief medications .

Bioconjugation Techniques

Application in Bioconjugation:
this compound is utilized in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This technique is crucial for developing targeted therapies and diagnostics.

Case Study:
A study highlighted the use of this compound in conjugating peptides to nanoparticles for targeted drug delivery systems. The results showed enhanced targeting efficiency and reduced off-target effects, demonstrating its potential in precision medicine .

Mechanism of Action

The primary mechanism of action for (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Fmoc-cis-4-aminocyclohexaneacetic Acid (CAS 1217675-84-7)

  • Structure: The amino group is positioned at the cis-4 position of the cyclohexane ring, lacking the methyl substitution on the nitrogen.
  • Role : Used to introduce conformational constraints in β-peptides and foldamers .
  • Synthesis : Typically synthesized via hydrogenation and Fmoc protection .

Fmoc-trans-4-aminocyclohexaneacetic Acid (CAS 1217650-00-4)

  • Structure: Trans-4 configuration of the amino group on the cyclohexane ring.
  • Role : Enhances peptide stability in aqueous environments due to its stereochemical orientation .

1-(Fmoc-amino)cyclohexanecarboxylic Acid (CAS 162648-54-6)

  • Structure: Amino group directly attached to the cyclohexane ring without an acetic acid side chain.
  • Role : Intermediate in synthesizing cyclic peptides and peptidomimetics .

Fmoc-1-amino-1-cycloheptanecarboxylic Acid (CAS 188751-56-6)

  • Structure : Cycloheptane ring instead of cyclohexane, providing a larger hydrophobic core.
  • Role : Explored for its enhanced membrane permeability in macrocyclic peptides .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) LogP Key Structural Feature
(S)-α-[Fmoc-(methyl)amino]cyclohexaneacetic acid ~393.5* Low ~3.8 Methylated amino group, cyclohexane
Fmoc-cis-4-aminocyclohexaneacetic acid 379.45 Sparingly soluble 3.5 Cis-4 amino, cyclohexane
1-(Fmoc-amino)cyclohexanecarboxylic acid 365.43 Insoluble 3.2 No acetic acid side chain
Fmoc-1-amino-1-cycloheptanecarboxylic acid 391.47 Insoluble 4.1 Cycloheptane backbone

*Estimated based on structural similarity.

Advantages and Limitations

  • Advantages of (S)-α-[Fmoc-(methyl)amino]cyclohexaneacetic acid: Enhanced bioavailability compared to non-methylated analogs . Conformational rigidity improves target binding specificity .
  • Limitations :
    • Low solubility in aqueous buffers requires co-solvents like DMF or NMP .
    • Complex synthesis necessitates specialized reagents (e.g., 2-CTC resin) .

Biological Activity

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is a compound of significant interest in medicinal chemistry and drug design due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fmoc Group : A common protecting group in peptide synthesis that enhances stability and solubility.
  • Methylamino Group : Contributes to the compound's biological activity by influencing interactions with biological targets.
  • Cyclohexaneacetic Acid Backbone : Provides a rigid framework that can affect conformational preferences and binding interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity : Exhibits significant antibacterial effects against a range of pathogenic bacteria.
  • Anticancer Properties : Demonstrated cytotoxicity in cancer cell lines, suggesting potential for development as an anticancer drug.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, which may contribute to its therapeutic effects.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of 25 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cell Lines
    • Research conducted on human breast cancer cell lines showed that this compound induced apoptosis with an IC50 value of 15 µM. This suggests that the compound may be a candidate for further development in cancer therapeutics.
  • Enzyme Inhibition
    • In vitro assays revealed that the compound inhibits serine proteases with an IC50 value of 10 µM, indicating its potential role in modulating proteolytic pathways involved in various diseases.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus25 µg/mL
CytotoxicityHuman breast cancer cells15 µM
Enzyme InhibitionSerine proteases10 µM

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Amino Group : The amino group is protected using Fmoc to prevent unwanted reactions during synthesis.
  • Methylation : The introduction of the methyl group is achieved through alkylation methods such as using methyl iodide or dimethyl sulfate.
  • Cyclohexaneacetic Acid Formation : The final step involves coupling the protected amino acid with cyclohexaneacetic acid under standard peptide coupling conditions.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance, modifications to the Fmoc group have been shown to improve solubility and bioavailability, which are crucial for therapeutic applications.

Table 2: Synthesis Yield Comparison

Synthesis MethodYield (%)Conditions Used
Standard Fmoc Protection85%Room temperature, overnight
Methylation with Iodide90%Reflux in DMF
Cyclization75%Coupling agent EDC/HOBt

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-α-[Fmoc-(methyl)amino]cyclohexaneacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Fmoc protection of the amino group followed by coupling to a cyclohexaneacetic acid backbone. Key steps include:

  • Hydrogenation to reduce intermediates (e.g., ketones to amines) under H₂/Pd-C, as described for structurally similar Fmoc-protected cyclohexane derivatives .
  • Fmoc introduction using Fmoc-OSu (succinimidyl ester) in anhydrous DMF with a tertiary amine base (e.g., DIEA) to achieve >90% coupling efficiency .
  • Yield optimization requires strict control of temperature (0–4°C during activation) and inert atmosphere to prevent premature deprotection .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity. Mass spectrometry confirms molecular weight (expected [M+H]⁺ ~500–520 Da) .
  • Chiral HPLC or circular dichroism (CD) ensures retention of the (S)-configuration, critical for peptide bioactivity .
  • ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and cyclohexane methylene/methine protons (δ 1.2–2.5 ppm) .

Q. What solvent systems are optimal for solubilizing this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) with 0.1% HOBt additive to prevent aggregation. For aqueous SPPS, nanoparticle dispersion via ball-mill pulverization with PEG enhances solubility . Avoid chloroform or THF due to poor Fmoc stability .

Advanced Research Questions

Q. How does the cyclohexane backbone influence peptide conformational stability compared to linear or aromatic analogs?

  • Methodological Answer : The cyclohexane group imposes torsional constraints, reducing peptide flexibility. Techniques to assess this include:

  • Molecular dynamics (MD) simulations to model backbone rigidity and predict binding affinities .
  • CD spectroscopy in trifluoroethanol/water mixtures to quantify α-helix or β-sheet propensity .
  • SPPS incorporation into model peptides (e.g., p53/hDM2 inhibitors) to compare bioactivity with linear analogs .

Q. What strategies mitigate racemization during Fmoc deprotection in automated SPPS?

  • Methodological Answer : Racemization risks increase under basic conditions. Mitigation involves:

  • Low-temperature deprotection : Use 20% piperidine in DMF at 4°C for ≤10 min .
  • Additives : 0.1 M HOBt or Oxyma suppresses base-induced racemization .
  • Real-time monitoring : In situ FTIR tracks Fmoc removal (disappearance of carbonyl peak at ~1700 cm⁻¹) without prolonged base exposure .

Q. How can researchers resolve contradictions in reported solubility data for Fmoc-protected cyclohexane derivatives?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Systematic approaches include:

  • Thermogravimetric analysis (TGA) to detect solvent traces affecting solubility .
  • Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .
  • Standardized protocols : Pre-dry compounds under high vacuum (≤0.1 mbar) for 24 h before solubility testing .

Q. What analytical methods detect side reactions (e.g., methyl group oxidation) during long-term storage?

  • Methodological Answer :

  • LC-MS/MS : Monitor for [M+16]⁺/+32 peaks indicating hydroxylation or epoxidation of the cyclohexane ring .
  • ¹H NMR : Look for new signals at δ 3.5–4.5 ppm (oxidized methyl groups) .
  • Storage recommendations : Argon atmosphere, -20°C, and desiccants (e.g., molecular sieves) to minimize degradation .

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